

Spectroscopic Characterization of Triazolo[4,3-a]pyridine: A Technical Guide

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Compound of Interest

Compound Name: [1,2,4]Triazolo[4,3-a]pyridine

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For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic and structural properties have led to its incorporation into a wide array of biologically active compounds. A thorough spectroscopic characterization is paramount for unequivocal structure elucidation, purity assessment, and understanding the physicochemical properties of newly synthesized derivatives. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize this important heterocyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of triazolo[4,3-a]pyridine derivatives in solution. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each nucleus.

^1H NMR Spectroscopy

The proton NMR spectrum of the parent triazolo[4,3-a]pyridine and its substituted analogs reveals characteristic chemical shifts and coupling patterns for the protons on both the pyridine and triazole rings. The exact positions of these signals are influenced by the nature and position of substituents.

^{13}C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the triazolo[4,3-a]pyridine core are indicative of their electronic environment. For instance, carbons adjacent to nitrogen atoms are typically deshielded and appear at a lower field.

Table 1: Representative ^1H and ^{13}C NMR Spectroscopic Data for Triazolo[4,3-a]pyridine Derivatives

| Compound | Solvent | ^1H NMR (δ , ppm) | ^{13}C NMR (δ , ppm) | Reference |
|---|-------------|--|--|-----------|
| N-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide | DMSO- d_6 | 9.45 (br s, 1H), 9.28 (s, 1H), 8.17 (s, 1H), 8.00– 7.96 (m, 3H), 7.62 (d, $J=9.1$ Hz, 1H), 7.21 (t, $J=8.0$ Hz, 1H), 5.18 (s, 2H) | 166.9, 149.4, 147.0, 134.6, 129.2, 128.2, 127.2, 125.6, 125.4, 124.7, 123.5, 120.2, 119.4, 116.5, 110.3, 33.8 | [4] |
| 3-Bromo-4-hydroxy-N-((6-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide | DMSO- d_6 | 9.25 (s, 1H), 9.16 (br s, 1H), 8.04 (d, $J=2.2$ Hz, 1H), 7.98–7.94 (m, 2H), 7.74 (dd, $J_s=8.6, 2.2$ Hz, 1H), 7.61 (dd, $J_s=9.7, 1.7$ Hz, 1H), 6.99 (br d, $J=8.6$ Hz, 1H), 5.04 (d, $J=5.6$ Hz, 2H) | 165.9, 157.6, 149.4, 147.1, 132.7, 129.0, 26.1, 125.8 (q, $J=6.3$ Hz), 124.1 (q, $J=320$ Hz), 123.5, 117.2, 116.4, 116.2 (q, $J=33.6$ Hz), 109.5, 33.8 | [4] |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of triazolo[4,3-a]pyridine derivatives. High-resolution mass spectrometry

(HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, s-triazolo[4,3-a]pyrazine has been shown to undergo decomposition by the loss of nitrogen from its molecular ion.^[2]

Table 2: Mass Spectrometry Data for Triazolo[4,3-a]pyridine Derivatives

| Compound | Ionization Method | Calculated [M+H] ⁺ (m/z) | Found [M+H] ⁺ (m/z) | Reference |
|---|-------------------|-------------------------------------|--------------------------------|----------------|
| A triazolo[4,3-a]pyrazine derivative | ESI-MS | 435.47 | 435.48 | ^[5] |
| Another triazolo[4,3-a]pyrazine derivative | ESI-MS | 459.45 | 459.21 | ^[5] |
| N-((6-(Trifluoromethyl)- ^[1] ^[2] ^[3] triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide | ESI-MS | 361.1019 | 361.1026 | ^[4] |

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in triazolo[4,3-a]pyridine derivatives give rise to characteristic absorption bands in the IR and Raman spectra.

Table 3: Key FT-IR Vibrational Frequencies for a Triazolo[4,3-a]pyridine Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm ⁻¹) | Reference |
|------------------|--------------------------|--------------------------------|-----------|
| N-H...N | Stretching (ν) | 3153 | [1] |
| N-H...N | In-plane bending (δ) | 1420 | [1] |
| N-H...N | Out-of-plane bending (γ) | 800-900 | [1] |
| Aromatic C-H | Stretching | ~3000-3100 | [6] |
| C=N/C=C | Stretching | ~1500-1600 | [6] |

For 1,2,4-triazolo[4,3-a]pyridin-3-amine, the FTIR spectrum shows a broad and strong band in the 2700–3400 cm⁻¹ range, with the ν(N–H...N) vibration observed at 3153 cm⁻¹.^[1] The in-plane bending δ(N–H...N) vibration is assigned to the band at 1420 cm⁻¹ in the IR spectrum.^[1]

UV-Visible and Photoluminescence Spectroscopy

UV-Visible absorption spectroscopy provides insights into the electronic transitions within the molecule. The wavelength of maximum absorption (λ_{max}) and the molar absorptivity (ε) are characteristic for a given triazolo[4,3-a]pyridine derivative. Photoluminescence spectroscopy can be used to study the emission properties of these compounds, which is particularly relevant for applications in materials science. For 1,2,4-triazolo[4,3-a]pyridin-3-amine, the Stokes shifts derived from the optical spectra were found to be 9410 cm⁻¹ for the triazole ring and 7625 cm⁻¹ for the pyridine ring.^{[1][7]}

Experimental Protocols

General Spectroscopic Methods

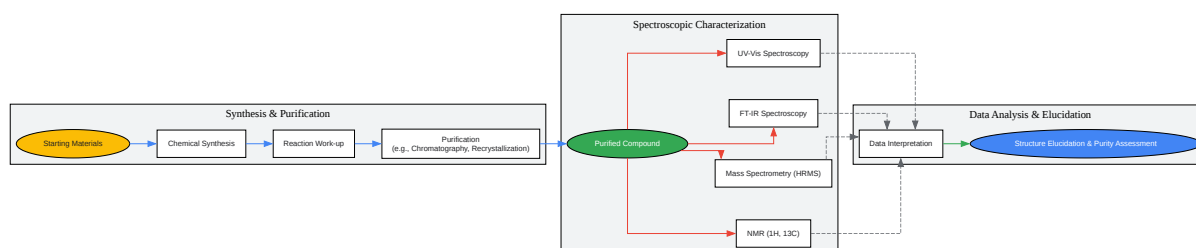
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.^{[4][8]} Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.^{[8][9]}
- Mass Spectrometry (MS): Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing triazolo[4,3-a]pyridine derivatives.^{[4][5]} High-resolution mass spectra

(HRMS) can be obtained using a time-of-flight (TOF) or Orbitrap mass analyzer.

- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are often recorded using an ATR (Attenuated Total Reflectance) accessory. The spectrum for 1,2,4-triazolo[4,3-a]pyridin-3-amine was recorded in the 100–4000 cm^{-1} range.[1][7]
- UV-Visible Spectroscopy: The absorption spectrum is measured using a UV-Vis-near-IR spectrophotometer. For solid samples, a silicon paste can be used.[1] The spectrum for 1,2,4-triazolo[4,3-a]pyridin-3-amine was measured in the 200–1500 nm spectral range.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel triazolo[4,3-a]pyridine derivative.



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Caption: Experimental workflow for triazolo[4,3-a]pyridine characterization.

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